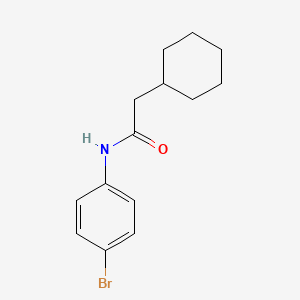
N-(4-bromophenyl)-2-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-cyclohexylacetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the amide class of compounds, and it is characterized by its unique chemical structure, which includes a bromophenyl group and a cyclohexylacetamide group. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-cyclohexylacetamide involves its binding to the α1β2γ2 GABA(A) receptor subtype, which is located in the brain and is involved in the regulation of inhibitory neurotransmission. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor by increasing the affinity of GABA for the receptor and increasing the opening of the chloride ion channel. This leads to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA(A) receptor activity. This compound has been shown to enhance the activity of the α1β2γ2 GABA(A) receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, further supporting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the α1β2γ2 GABA(A) receptor subtype. This allows researchers to study the specific effects of this compound on this receptor subtype, without affecting other GABA(A) receptor subtypes or other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to have dose-dependent effects on animal behavior and physiology, and caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-cyclohexylacetamide. One area of interest is the development of this compound analogs with improved selectivity and potency for the α1β2γ2 GABA(A) receptor subtype. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on the GABA(A) receptor subtype, and to explore its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide involves the reaction of 4-bromobenzylamine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis can be improved by using different solvents and optimizing reaction conditions.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-cyclohexylacetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of GABA(A) receptors in the brain. This compound is a selective positive allosteric modulator of the α1β2γ2 GABA(A) receptor subtype, which is the most abundant GABA(A) receptor subtype in the brain. This compound has been shown to enhance the activity of this receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDKCBWUZSTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)

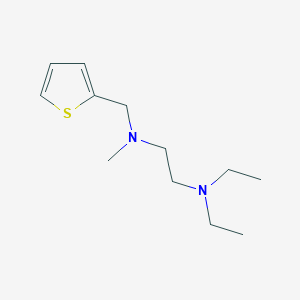
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
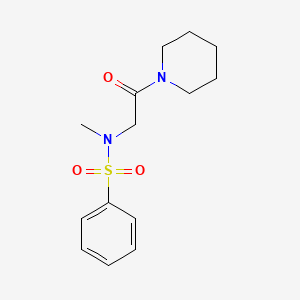
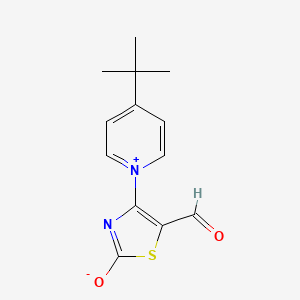
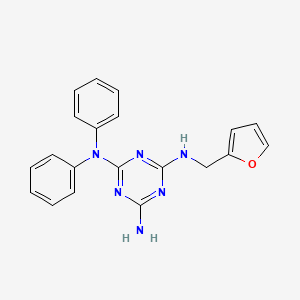
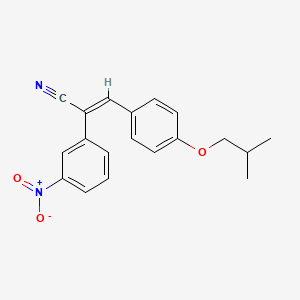
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
